Product packaging for Di(3,5,5-trimethylhexyl)amine(Cat. No.:CAS No. 926-75-0)

Di(3,5,5-trimethylhexyl)amine

Cat. No.: B124104
CAS No.: 926-75-0
M. Wt: 269.5 g/mol
InChI Key: SJRZFAAEEUWNDE-UHFFFAOYSA-N
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Description

Significance of Sterically Hindered Amines in Advanced Synthesis

Sterically hindered amines, characterized by bulky alkyl groups surrounding the nitrogen atom, are a class of organic compounds with significant utility in advanced synthesis and materials science. rsc.org Their congested structure modifies the reactivity of the nitrogen atom's lone pair of electrons, making them poor nucleophiles but effective, non-nucleophilic bases. This property is crucial in synthetic reactions where the amine is required to scavenge protons without interfering with electrophilic centers in the reacting molecules. mdpi.com

The applications of sterically hindered amines are diverse. They are instrumental in promoting certain types of polymerization reactions, such as cationic polymerization, by preventing undesirable side reactions. tandfonline.com In materials science, they serve as precursors for Hindered Amine Light Stabilizers (HALS), which protect polymers from photodegradation. mdpi.com Furthermore, their unique steric and electronic properties have led to their use as ligands in organometallic catalysis and as components in "frustrated Lewis pairs," which are capable of activating small molecules. mdpi.com The synthesis of highly congested tertiary amines remains a challenge, driving ongoing research into more efficient catalytic methods, such as reductive amination. mdpi.comacs.org

Evolution of Research Perspectives on Di(3,5,5-trimethylhexyl)amine

The scientific focus on this compound, also known as diisononylamine, has evolved significantly over the decades, reflecting broader trends in chemical research and industrial needs. Early research, particularly in the 1960s and 1970s, concentrated on its application in hydrometallurgy as a solvent extraction agent. Studies from this era detailed its effectiveness in the liquid-liquid extraction of metal complexes from aqueous solutions, such as iron(III) thiocyanate (B1210189) complexes and scandium from sulfate (B86663) media. rsc.orgresearchgate.netresearchgate.netacs.org In these contexts, the amine, often referred to as tris(3,5,5-trimethylhexyl)amine in older literature when used as a tertiary amine extractant, was valued for its ability to form organo-soluble salts with metal anions. rsc.orgiaea.org

More recently, research has shifted towards its use as a precursor in industrial chemistry, particularly in the manufacturing of safer rubber accelerators. robinsonbrothers.ukrobinsonbrothers.ukresearchgate.net Growing regulatory concerns over carcinogenic N-nitrosamines, which can be formed from traditional rubber vulcanization accelerators, prompted the development of alternatives. robinsonbrothers.uk this compound has been identified as a key starting material for producing "nitrosamine-safe" accelerators, such as tetraisononylthiuramdisulfide (TINTD). robinsonbrothers.ukrobinsonbrothers.ukresearchgate.net The highly branched trimethylhexyl groups on this amine make the formation of harmful N-nitrosamines more difficult. robinsonbrothers.uk This shift highlights a move from extractive applications to a focus on leveraging the molecule's specific structure to solve modern toxicological and regulatory challenges in polymer chemistry.

Scope of Academic Inquiry into this compound

Current academic and industrial inquiry into this compound spans several distinct fields:

  • Polymer and Materials Science: The primary modern application is in the synthesis of rubber accelerators. robinsonbrothers.ukgoogle.com Research focuses on its role in creating vulcanizing agents like tetraisononylthiuramdisulfide (TINTD) and zinc diisononyldithiocarbamate (ZDNC). robinsonbrothers.ukresearchgate.net The long, branched alkyl chains of this compound impart high solubility in elastomers and inhibit the formation of carcinogenic nitrosamines, making it a valuable component in developing safer rubber products. robinsonbrothers.uk The 3,5,5-trimethylhexyl group has also been incorporated into novel liquid crystalline materials and light-emitting fluorophores for electronic devices. mdpi.comresearchgate.netresearchgate.net
  • Hydrometallurgy: While less of a current focus, the foundational research into its use for the solvent extraction of metals like iron(III) remains a key part of its scientific profile. rsc.orgacs.org These studies established its properties as a tertiary amine extractant in various diluents. rsc.org
  • Synthetic and Analytical Chemistry: The compound serves as a precursor for various derivatives. Its reaction with formaldehyde (B43269) and phosphorous acid yields tetraammonium (((3,5,5-trimethylhexyl)imino)bis(methylene))bis(phosphonate). Critically, it is used to synthesize its N-nitroso derivative, N-Nitroso-N,N-di(3,5,5-trimethylhexyl)amine (NDTMHA). pharmaffiliates.comusbio.net This derivative is an important analytical reference standard for testing for nitrosamine (B1359907) impurities in pharmaceuticals, cosmetics, and food products. cptclabs.comaccustandard.com Deuterated versions, such as N-Nitroso-N,N-di(3,5,5-trimethylhexyl)amine-d4, are also synthesized for use as internal standards in mass spectrometry-based analyses. nih.gov
  • Structure

    2D Structure

    Chemical Structure Depiction
    molecular formula C18H39N B124104 Di(3,5,5-trimethylhexyl)amine CAS No. 926-75-0

    3D Structure

    Interactive Chemical Structure Model





    Properties

    IUPAC Name

    3,5,5-trimethyl-N-(3,5,5-trimethylhexyl)hexan-1-amine
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C18H39N/c1-15(13-17(3,4)5)9-11-19-12-10-16(2)14-18(6,7)8/h15-16,19H,9-14H2,1-8H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    SJRZFAAEEUWNDE-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(CCNCCC(C)CC(C)(C)C)CC(C)(C)C
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C18H39N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID00622569
    Record name 3,5,5-Trimethyl-N-(3,5,5-trimethylhexyl)hexan-1-amine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID00622569
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    269.5 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    926-75-0
    Record name 3,5,5-Trimethyl-N-(3,5,5-trimethylhexyl)hexan-1-amine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID00622569
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Synthetic Methodologies and Chemical Transformations of Di 3,5,5 Trimethylhexyl Amine

    Precursor Synthesis and Derivatization

    The creation of Di(3,5,5-trimethylhexyl)amine is contingent on the successful synthesis of its precursors, primarily 3,5,5-trimethylhexanol and its derivatives. These precursors are typically derived from diisobutylene through various industrial chemical processes.

    Synthesis of 3,5,5-Trimethylhexanol Precursors

    The journey to the final amine compound begins with the synthesis of 3,5,5-trimethyl-1-hexanol, an isomer of isononyl alcohol. guidechem.comwikipedia.org This alcohol is a critical intermediate, and its formation involves several key chemical reactions, including hydroformylation and subsequent hydrogenation or oxidation.

    The primary industrial route to produce 3,5,5-trimethyl-1-hexanol involves the hydroformylation of diisobutylene, also known as isooctene. wikipedia.org This process, often referred to as the oxo reaction, involves reacting the olefin with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a catalyst.

    Initially, diisobutylene is reacted with carbon monoxide and hydrogen to form the aldehyde, 3,5,5-trimethylhexanal (B1630633). google.comgoogle.com This reaction is typically carried out at elevated temperatures and pressures. For example, using a reduced cobalt catalyst, the reaction can be conducted at temperatures around 160°C and pressures ranging from 1100 to 1800 pounds per square inch, yielding 40-65% of the theoretical amount of the aldehyde. google.com More advanced catalytic systems, such as a combination of a metal catalyst with triphenyl phosphine (B1218219) oxide and another organic phosphine compound, can achieve high substrate conversion and yield under milder conditions, with temperatures between 60 to 150°C and pressures of 0.5 to 6 MPa. google.com A rhodium-based thermoregulated phase-separable catalyst has also been shown to be effective, achieving a diisobutylene conversion of 93.1% and an aldehyde yield of 82.5%. bit.edu.cn

    Catalyst SystemReactantsTemperaturePressureYieldReference
    Reduced CobaltDiisobutylene, CO, H₂~160°C1100-1800 psi40-65% (aldehyde) google.com
    Metal Catalyst / Triphenyl Phosphine Oxide / Organic PhosphineDiisobutylene, Synthesis Gas60-150°C0.5-6 MPaHigh google.com
    PETPP/Rh ComplexDiisobutylene, Synthesis GasOptimized conditionsOptimized conditions82.5% (aldehyde) bit.edu.cn

    An alternative derivatization route for the precursor involves the oxidation of 3,5,5-trimethylhexanal to 3,5,5-trimethylhexanoic acid. atamanchemicals.com This carboxylic acid is another important intermediate for various chemical syntheses. The oxidation can also be achieved starting from 3,5,5-trimethylhexanol. google.com

    One method involves treating 3,5,5-trimethylhexanol with molecular oxygen at temperatures between 0°C and 100°C, with a preferred range of 20°C to 75°C. google.com This process can yield the acid in nearly quantitative amounts without the need for inorganic oxidation catalysts. google.com However, to maximize the reaction rate, catalysts such as compounds of cobalt, manganese, copper, or vanadium can be employed. google.com For instance, oxidizing 3,5,5-trimethylhexanol in acetic acid with air in the presence of manganous acetate (B1210297) is one documented procedure. google.com The resulting 3,5,5-trimethylhexanoic acid is a clear, colorless liquid with a faint odor. atamanchemicals.com

    While the primary synthesis of trimethylhexyl structures is aliphatic, hydrogenation of cyclic precursors can also be employed to create related alcohols for esterification. For example, 1,4-cyclohexane dimethanol can be produced by hydrogenating a nucleus of dimethyl terephthalate using a ruthenium-supporting catalyst to get dimethyl 1,4-cyclohexanedicarboxylate, which is then further hydrogenated with a copper-chromium catalyst. While not a direct precursor to this compound, this alcohol can be reacted with 3,5,5-trimethylhexanoic acid. In a broader context, catalytic transfer hydrogenation using reagents like ammonium (B1175870) formate with a palladium on carbon catalyst is an effective method for reducing aromatic nitro compounds to anilines, demonstrating a powerful hydrogenation technique for ring-containing structures. mdpi.com

    Esterification Reactions for Intermediate Compounds

    The intermediate compounds, 3,5,5-trimethyl-1-hexanol and 3,5,5-trimethylhexanoic acid, can undergo esterification to produce a variety of esters with applications as synthetic lubricants and plasticizers. google.comatamanchemicals.com

    The Fischer esterification method is commonly used, where the carboxylic acid is treated with an alcohol in the presence of an acid catalyst like sulfuric acid or p-toluenesulfonic acid. google.commasterorganicchemistry.com For instance, 3,5,5-trimethyl-1-hexanol can be reacted with an aliphatic carboxylic acid or its anhydride (B1165640) to form esters. google.com To drive the reaction to completion, water is continuously removed, often by azeotropic distillation with a solvent like benzene (B151609). google.com Reaction temperatures for these esterifications typically range from 80°C to 250°C. google.com

    A specific example is the reaction of 3,5,5-trimethylhexanoic acid with 1,4-cyclohexane dimethanol in the presence of a tin oxide catalyst, heated to 220°C under a nitrogen atmosphere, to produce 1,4-cyclohexane dimethanol di(3,5,5-trimethylhexanoate).

    ReactantsCatalystTemperatureKey Process FeatureProduct ExampleReference
    3,5,5-trimethyl-1-hexanol, Aliphatic Dicarboxylic Acidp-toluenesulfonic acid80-250°CAzeotropic removal of water with benzenedi-(3,5,5-trimethyl-1-hexyl)sebacate google.com
    3,5,5-trimethylhexanoic acid, 1,4-cyclohexane dimethanolTin oxideUp to 220°CReaction under nitrogen atmosphere1,4-cyclohexane dimethanol di(3,5,5-trimethylhexanoate)

    Direct Synthesis Routes for this compound and Analogues

    While specific literature detailing the direct synthesis of this compound is limited, general methods for synthesizing secondary and tertiary amines suggest plausible routes. These methods include the N-alkylation of amines or reductive amination. A more readily documented compound is the analogue N-Nitroso-N,N-di(3,5,5-trimethylhexyl)amine, which is used in chemical synthesis as a nitrosating agent. a2bchem.com This analogue, with the chemical formula C18H38N2O, is synthesized for research purposes and serves to introduce nitroso groups into organic molecules. a2bchem.comlgcstandards.com The existence and synthesis of this N-nitroso analogue confirm the formation of the core this compound structure. The synthesis of tertiary amines has been achieved through the direct coupling of primary alcohols with urea using a gold-based catalyst, which could suggest a potential pathway for synthesizing the target secondary amine by reacting 3,5,5-trimethyl-1-hexanol with an appropriate nitrogen source under catalytic conditions. fudan.edu.cn

    Reductive Amination Strategies for Sterically Hindered Secondary Amines

    Reductive amination is a cornerstone for the synthesis of amines, valued for its high atom economy. mdpi.com For sterically hindered secondary amines like this compound, this process typically involves the reaction of a ketone or aldehyde with a primary amine, followed by reduction of the intermediate imine. However, the formation of the iminium intermediate can be challenging due to steric hindrance. nih.gov

    To address this, specialized catalytic systems and reducing agents have been developed. Atom-economical approaches using rhodium (Rh) and ruthenium (Ru) catalysts with carbon monoxide as a deoxygenating agent have been successful in the direct reductive amination of ketones. Another effective method for hindered systems involves using trichlorosilane as a reducing agent, which can facilitate the reaction between ketones and secondary aryl amines under mild, metal-free conditions. nih.gov While the general mechanism is believed to proceed through an imine intermediate, some studies suggest that for secondary amines, the reaction may proceed via direct hydrogenolysis of a hemiaminal intermediate. mdpi.com

    The synthesis of this compound via this route would hypothetically involve the reaction of 3,5,5-trimethylhexanal with 3,5,5-trimethylhexylamine. The choice of catalyst and reducing agent is critical to drive the reaction to completion.

    Table 1: Reductive Amination Methods for Sterically Hindered Amines

    Catalyst/Reducing Agent Substrates Key Features
    Rh/Ru Catalysts + CO Ketones + Primary/Secondary Amines Atom-economical, direct deoxygenation.
    Trichlorosilane (HSiCl₃) Ketones + Secondary Aryl Amines Mild, metal-free conditions, suitable for bulky substrates. nih.gov
    Palladium (Pd) Nanoparticles Carbonyls + Amines + H₂ Efficient for tertiary amine synthesis, though challenging for highly hindered amines. mdpi.com

    Alkylation Approaches for Amine Synthesis

    Alkylation of primary amines with alkyl halides is a fundamental method for synthesizing secondary amines. libretexts.org However, a significant challenge in this approach is overalkylation, where the secondary amine product, being more nucleophilic than the starting primary amine, reacts further to form a tertiary amine and subsequently a quaternary ammonium salt. acs.orgrsc.org

    Achieving selective mono-N-alkylation requires careful control of reaction conditions or the use of specific methodologies. organic-chemistry.org One strategy involves using a large excess of the primary amine to favor the initial alkylation step. Another approach employs cesium hydroxide, which promotes selective N-monoalkylation over dialkylation. organic-chemistry.org More advanced methods utilize N-aminopyridinium salts as ammonia (B1221849) surrogates, which undergo self-limiting alkylation to afford secondary amines without overalkylation products. acs.org This "self-limiting" nature arises because the intermediate formed after the first alkylation is less reactive than the starting material. acs.org

    For a sterically hindered amine like this compound, direct alkylation is less prone to overalkylation due to the steric shielding of the nitrogen atom, which disfavors the formation of a tertiary amine.

    Single-Step Reactions from Carboxylic Acid Esters

    The direct conversion of carboxylic acid esters to secondary amines in a single step is a challenging transformation. The more common route involves the conversion of esters to secondary amides by reacting them with a primary amine, often requiring a catalyst such as indium triiodide. tandfonline.com This resulting amide can then be reduced to the corresponding secondary amine in a subsequent step.

    However, significant progress has been made in the direct reductive amination of carboxylic acids. nih.gov A one-pot, two-step reaction has been developed that first involves a silane-mediated amidation of the carboxylic acid with an amine, followed by a zinc-catalyzed reduction of the in-situ-formed amide. nih.gov This provides a streamlined route from carboxylic acids to a wide range of amines. While this method starts from a carboxylic acid rather than an ester, it represents a more direct pathway than traditional multi-step sequences. Applying this logic to an ester would likely still require an initial amidation step before reduction.

    Advanced Derivatization and Functionalization

    The nitrogen atom in this compound, with its available lone pair of electrons, is a site for various chemical transformations, leading to a range of functionalized derivatives.

    Nitrosation Reactions for N-Nitroso-N,N-di(3,5,5-trimethylhexyl)amine

    Secondary amines are known to react with nitrosating agents to form N-nitrosamines. europa.eucir-safety.org The reaction of this compound with a nitrosating agent, such as nitrous acid (HNO₂), generated in situ from sodium nitrite (B80452) and a strong acid, yields N-Nitroso-N,N-di(3,5,5-trimethylhexyl)amine. nih.govchemwhat.comlgcstandards.com

    The kinetics of this transformation are heavily influenced by pH. The nitrosating agent, dinitrogen trioxide (N₂O₃), is formed from two molecules of nitrous acid and reacts with the unprotonated amine. europa.eu Therefore, the reaction is typically fastest under acidic conditions where there is a sufficient concentration of both nitrous acid and the free amine. europa.eu

    Acylation with Trifluoroacetic Anhydride

    Trifluoroacetic anhydride (TFAA) is a highly reactive acylating agent used for the synthesis of trifluoroacetyl derivatives. udel.edu It readily reacts with primary and secondary amines to form the corresponding trifluoroacetamides. The reaction of this compound with trifluoroacetic anhydride would proceed via nucleophilic attack of the amine nitrogen on one of the carbonyl carbons of the anhydride. This is followed by the elimination of a trifluoroacetate anion, resulting in the formation of N-(3,5,5-trimethylhexyl)-N-(trifluoroacetyl)-3,5,5-trimethylhexanamine. This acylation is typically rapid and efficient due to the high electrophilicity of the anhydride.

    Formation of N-Trifluoromethylsulfonyl Derivatives

    The formation of N-trifluoromethylsulfonyl derivatives, or trifluoromethanesulfonamides (triflamides), involves the reaction of an amine with a trifluoromethylsulfonylating agent. A common reagent for this purpose is trifluoromethanesulfonic (triflic) anhydride. The reaction of this compound with triflic anhydride would yield N-Trifluoromethylsulfonyl-N,N-di(3,5,5-trimethylhexyl)amine. labshake.com This transformation results in the formation of a highly stable sulfonamide functional group, where the nitrogen atom is bonded to the strongly electron-withdrawing trifluoromethylsulfonyl group.

    Table 2: Derivatization Reactions of this compound

    Reaction Type Reagent(s) Product Functional Group Formed
    Nitrosation Nitrous Acid (e.g., NaNO₂ + HCl) N-Nitroso-N,N-di(3,5,5-trimethylhexyl)amine N-Nitrosamine
    Acylation Trifluoroacetic Anhydride (TFAA) N-(3,5,5-trimethylhexyl)-N-(trifluoroacetyl)-3,5,5-trimethylhexanamine N-Trifluoroacetamide

    Catalytic Systems in this compound Synthesis

    The synthesis of this compound is not a trivial process and typically involves multiple catalytic steps. The primary route involves the synthesis of the C9 aldehyde precursor, 3,5,5-trimethylhexanal, followed by its conversion to the target secondary amine. Transition-metal catalyzed reactions are fundamental to modern synthetic organic chemistry for constructing complex aliphatic amines from simple feedstocks. acs.org

    Hydroformylation Catalysis (e.g., Cobalt and Rhodium-based systems)

    The key precursor for the 3,5,5-trimethylhexyl group is the corresponding aldehyde, 3,5,5-trimethylhexanal. This aldehyde is produced industrially via the hydroformylation of diisobutylene, a process also known as oxo synthesis. wikipedia.org This reaction involves the addition of carbon monoxide (CO) and hydrogen (H₂) across the double bond of the alkene. mt.com

    The process is catalyzed by transition metal complexes, with cobalt and rhodium being the most prominent. mt.com While early processes relied on cobalt carbonyl catalysts like HCo(CO)₄, modern industrial synthesis often employs rhodium-based catalysts, which operate under milder conditions and offer higher selectivity. mt.comresearchgate.net For the synthesis of 3,5,5-trimethylhexanal from diisobutylene, a rhodium catalyst combined with specific phosphine ligands is effective. A patented system utilizes a combination of a metal catalyst, a triphenyl phosphine oxide compound, and another organic phosphine compound to achieve high substrate conversion and yield under relatively mild conditions (e.g., 90-120°C and 0.5-6 MPa). google.com

    The choice of ligand is crucial in directing the regioselectivity of the hydroformylation reaction to produce the desired aldehyde isomer. google.com These aldehydes are key building blocks for numerous other chemicals, including alcohols and amines. mt.com

    Catalyst System ComponentExampleFunctionTypical Conditions
    Metal Precursor Rh(acac)(CO)₂Catalyzes the addition of H₂ and CO90-120°C google.com
    Primary Ligand Triphenyl Phosphine OxideModifies catalyst activity and stability0.5-6 MPa google.com
    Co-Ligand Organic Phosphine CompoundsEnhances reaction rate and yieldSyngas (CO/H₂) google.com
    Solvent Organic SolventsSolubilizes catalyst complex60-150°C google.com

    Palladium-Catalyzed Amination Reactions

    Palladium-catalyzed C-N cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a powerful method for forming arylamines and, in some cases, alkylamines. atlanchimpharma.com This methodology could potentially be applied to the synthesis of this compound, for instance, by coupling 3,5,5-trimethylhexyl bromide with 3,5,5-trimethylhexylamine. However, the reaction is most effective for aryl halides, and its application to sterically hindered secondary alkyl halides can be challenging.

    The success of these reactions relies heavily on the choice of ligand, which stabilizes the palladium catalyst and facilitates the key steps of oxidative addition and reductive elimination. A variety of specialized phosphine ligands have been developed to promote the coupling of a wide range of substrates. nih.gov For challenging couplings, bulky and electron-rich ligands are often required. While typically used for aryl substrates, these catalyst systems provide a framework for potential C-N bond formation in complex aliphatic molecules. nih.govnih.gov

    Precatalyst/LigandBaseSubstrate Scope
    RuPhos-based systems LiHMDSEffective for coupling bromo-indazoles with secondary amines. nih.gov
    BrettPhos-based systems LiHMDSPreferred for cross-coupling with primary amines. nih.gov
    GPhos-supported Pd catalyst NaOTMSResists deactivation and promotes coupling of challenging amines. nih.gov
    Bippyphos VariousUsed in a range of Pd-catalyzed amination and cross-coupling reactions. researchgate.net

    Ruthenium- and Nickel-based Catalysts in Hydrogenation

    A more common and direct route to this compound involves the reductive amination of its precursor, 3,5,5-trimethylhexanal. This process can occur in one or two steps. A plausible pathway is the reaction of 3,5,5-trimethylhexanal with ammonia to form a primary amine, which then reacts with a second molecule of the aldehyde to form an imine. Subsequent hydrogenation of this imine yields the final secondary amine.

    Ruthenium and Nickel catalysts are highly effective for hydrogenation reactions. scribd.com Raney Nickel, a skeletal nickel catalyst, is widely used for the hydrogenation of various functional groups, including the conversion of nitriles and imines to amines. mdpi.comgoogle.com Supported ruthenium catalysts are also known for their high activity in the hydrogenation of aqueous glucose solutions to sorbitol, demonstrating their efficacy under relevant conditions. scribd.com Adding ruthenium as a second dispersed phase to a nickel catalyst has been shown to prevent sintering of the nickel particles, thereby increasing the catalyst's lifetime and stability during hydrogenation reactions. google.com

    These catalysts are crucial for the final step in the synthesis, reducing the C=N double bond of the intermediate imine to the C-N single bond of this compound.

    Transition Metal Complexes in Hindered Amine Synthesis

    The synthesis of sterically hindered amines like this compound presents unique challenges due to the steric crowding around the nitrogen atom. Accessing such products often requires specialized catalytic systems. Transition metal complexes are indispensable for overcoming these hurdles. acs.org

    The development of methods for synthesizing α-tertiary amines, another class of sterically hindered amines, highlights several effective strategies, including hydroamination and various C-N cross-coupling reactions catalyzed by transition metals. These approaches underscore the importance of catalyst design in controlling reactivity and selectivity. acs.org

    Transition metal complexes can feature a variety of organic ligands, such as those derived from 2-aminopyridine or Schiff bases, which influence the metal's electronic properties and coordination geometry. pvpcollegepatoda.orgcore.ac.uk This modulation is key to achieving catalytic activity for challenging transformations. For the synthesis of this compound, a multi-step approach relying on different transition metal catalysts is essential:

    Rh/Co Complexes for the hydroformylation to create the aldehyde precursor. mt.com

    Ni/Ru Complexes for the hydrogenation of the intermediate imine in a reductive amination pathway. google.com

    Pd Complexes as a potential, albeit more challenging, alternative for direct C-N bond formation. nih.gov

    The convergence of these catalytic methodologies enables the efficient and selective synthesis of complex and sterically demanding aliphatic amines.

    Role as Reagents in Organic Synthesis

    In organic synthesis, the utility of an amine is largely dictated by its nucleophilicity and basicity, which are in turn influenced by the steric environment of the nitrogen atom. For this compound, the bulky alkyl groups are expected to diminish its nucleophilicity while maintaining its basic character, making it a non-nucleophilic base. Such bases are valuable in reactions where the amine is intended to act solely as a proton acceptor without engaging in side reactions as a nucleophile.

    Development of Novel Materials

    The incorporation of bulky aliphatic groups like 3,5,5-trimethylhexyl into polymer backbones or as side chains can significantly alter the properties of materials. While direct studies involving this compound in polymer synthesis are not widely documented, analogous hindered amines are utilized to enhance the thermal stability, solubility in organic solvents, and mechanical properties of polymers. The bulky nature of the trimethylhexyl groups can disrupt polymer chain packing, leading to materials with lower crystallinity and potentially increased amorphous character. This can be advantageous in the development of novel materials such as specialized membranes, coatings, and additives where specific physical properties are desired.

    Precursors for Advanced Chemical Structures

    As a secondary amine, this compound can serve as a precursor for the synthesis of more complex molecules. For instance, it can be a building block for the synthesis of larger, sterically demanding ligands, catalysts, or functional molecules. Its reaction with various electrophiles would lead to the formation of tertiary amines, amides, or other nitrogen-containing compounds with significant steric bulk, which could be useful in creating specific molecular architectures for applications in areas like molecular recognition and host-guest chemistry.

    Utility in Catalyst Design and Development

    The steric and electronic properties of ligands are crucial in determining the activity and selectivity of a metal-based catalyst. The bulky nature of this compound suggests its potential as a ligand in various catalytic systems.

    Ligands in Asymmetric Catalysis (e.g., Henry Reaction)

    The Henry reaction, a carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound, is a fundamental transformation in organic synthesis. The development of asymmetric versions of this reaction is of great interest, and chiral ligands play a pivotal role. While there is no specific literature detailing the use of this compound as a ligand in the asymmetric Henry reaction, the general principles of catalyst design suggest that a chiral derivative of this amine could be a viable ligand. The steric bulk of the 3,5,5-trimethylhexyl groups could create a well-defined chiral pocket around a metal center, influencing the stereochemical outcome of the reaction.

    For a catalyst system to be effective in the asymmetric Henry reaction, the ligand must coordinate to a metal ion (often copper, zinc, or cobalt) and create a chiral environment that directs the approach of the reactants. The bulky nature of the ligand can enhance enantioselectivity by providing a more defined and rigid catalytic pocket.

    | Coordination | As a secondary amine, it can coordinate to a metal center. Derivatization to a chiral ligand would be necessary for asymmetric catalysis. |

    Scaffolds for Heterobimetallic Complexes

    Heterobimetallic complexes, which contain two different metal centers, often exhibit unique catalytic properties that are not observed in their monometallic counterparts. The design of ligands that can selectively bind to two different metals is a key challenge in this field. A modified this compound, functionalized with additional donor atoms, could serve as a scaffold for such complexes. The steric bulk could help to isolate the two metal centers, preventing the formation of undesired homometallic species and allowing for cooperative catalytic effects.

    Industrial Chemical Process Research

    In industrial settings, the stability, cost, and performance of chemical reagents and catalysts are of paramount importance. While specific industrial processes utilizing this compound are not publicly documented, its properties suggest potential applications. As a bulky, non-nucleophilic base, it could be used in large-scale organic syntheses where precise control over reaction conditions is necessary to minimize side products. Furthermore, its high molecular weight and likely low volatility could be advantageous in certain process designs, reducing losses and potential environmental impact. However, the cost of such a specialized amine would likely limit its use to high-value applications.

    Applications in Chemical Engineering and Material Science Research

    Components in Lubricant and Plasticizer Production (Indirect Relevance)

    While direct, extensive research on the specific application of Di(3,5,5-trimethylhexyl)amine as a primary component in commercially available lubricants and plasticizers is not widely documented in publicly available literature, its structural characteristics and chemical nature suggest an indirect relevance in these fields. Its role is primarily considered as a chemical intermediate or a component in the synthesis of other functional molecules.

    This compound, also known as diisononylamine, serves as a valuable precursor in industrial chemistry. atamanchemicals.com Its significance has grown with the increasing regulatory focus on the safety of chemical products. For instance, it has been identified as a key starting material in the manufacturing of "nitrosamine-safe" rubber accelerators, such as tetraisononylthiuram disulfide (TINTD). This addresses concerns over the formation of carcinogenic N-nitrosamines from traditional vulcanization accelerators.

    The highly branched and sterically hindered nature of this compound makes it a subject of interest in advanced synthesis. Sterically hindered amines are characterized by bulky alkyl groups surrounding the nitrogen atom, which modifies the reactivity of the nitrogen's lone pair of electrons. This property is crucial in various chemical reactions where the amine acts as a non-nucleophilic base, scavenging protons without interfering with electrophilic centers. rsc.org Such amines are instrumental in promoting certain polymerization reactions and serve as precursors for Hindered Amine Light Stabilizers (HALS), which protect polymers from photodegradation.

    The potential utility of this compound in material science applications can be inferred from its physicochemical properties.

    PropertyValue
    Molecular Formula C18H39N
    Molecular Weight 269.5 g/mol
    Appearance Colorless to brown liquid/powder
    Odor Strong, fishy, amine-like
    Boiling Point 296 - 321.5 °C at 760 mmHg
    Density 0.803 g/cm³
    Water Solubility Low (2 g/L)

    Note: The appearance of the compound can vary depending on its purity and manufacturer.

    IdentifierValue
    CAS Number 926-75-0
    InChI Key SJRZFAAEEUWNDE-UHFFFAOYSA-N
    SMILES CC(C)CCCCCCNCCCCCCC(C)C

    While not a primary lubricant additive itself, the properties of this compound are relevant to the field. Its branched alkyl chains contribute to its hydrophobicity, making it effective in non-polar environments such as lubricants. High molecular weight amines are known to be used in lubricant formulations for various functions.

    The amine group in this compound enables it to chelate with metal ions, a critical mechanism in corrosion inhibition. Organic compounds containing nitrogen are effective corrosion inhibitors as they can adsorb onto metal surfaces, forming a protective film that slows down both cathodic and anodic reactions. mdpi.comuv.mx This protective layer acts as a barrier to the dissolution of the metal in the corrosive environment.

    In the context of plasticizers, the branched alkyl chains of this compound are a key feature. Plasticizers work by embedding themselves between the polymer chains, increasing the intermolecular space and thus enhancing flexibility. The bulky, branched structure of this amine could potentially reduce polymer crystallinity and lower the glass transition temperature (Tg) of a polymer matrix.

    While high molecular weight phthalates like Diisononyl Phthalate (DINP) are common plasticizers, the use of amine-containing compounds is less conventional but has been explored. specialchem.com Nitrogen-based compounds have been investigated as plasticizers for biopolymers like starch, where they can form strong hydrogen bonds with the polymer molecules, although some have toxicity concerns. The large, non-polar alkyl groups of this compound would likely limit its compatibility with polar polymers but could be more suitable for non-polar systems.

    Advanced Separation Science and Solvent Extraction Research

    Extraction Mechanisms and Solute-Solvent Interactions

    The efficiency and selectivity of metal extraction using Di(3,5,5-trimethylhexyl)amine are governed by a complex interplay of interactions at the molecular and interfacial levels. Understanding these mechanisms is crucial for the optimization of separation processes. The extraction process for amines typically involves the formation of an ion-pair complex between the protonated amine cation and the anionic metal complex, which is then extracted into the organic phase.

    For secondary amines, the nature of the diluent can impact the extraction equilibrium. For instance, in certain systems, the use of aliphatic diluents like hexane (B92381) has been observed to shift the extraction pH compared to aromatic diluents such as xylene core.ac.uk. In other applications involving amine extractants, polar diluents have been shown to provide higher extraction efficiencies than nonpolar diluents researchgate.net. This is often attributed to the higher solubility of the resulting acid-amine complex in more polar organic solvents researchgate.net. The interaction between the diluent and the acid-amine complex can stabilize the extracted species in the organic phase, thereby driving the equilibrium towards extraction researchgate.net.

    In the organic phase, amine salts have a tendency to self-associate or aggregate, particularly in non-polar diluents. This aggregation is a critical phenomenon that can influence the stoichiometry and mechanism of the extraction process. The formation of aggregates, such as reversed micelles, can create micro-environments within the bulk organic phase that facilitate the solubilization of the metal-extractant complex. The extent of aggregation depends on several factors, including the concentration of the amine salt, the nature of the diluent, the presence of water, and the temperature. While specific aggregation data for this compound is not extensively detailed in available literature, the general principle remains a key consideration in amine-based solvent extraction systems.

    The liquid-liquid interface between the aqueous and organic phases is the site of the primary extraction reaction. The efficiency of mass transfer and the kinetics of the extraction are heavily dependent on interfacial phenomena. Extractant molecules like this compound are surface-active and will adsorb at the interface, lowering the interfacial tension scispace.com. This interfacial activity is crucial as it facilitates the interaction between the amine and the metal species from the aqueous phase.

    Extraction of Inorganic Species

    This compound has been investigated as an effective extractant for the separation of various metal ions from aqueous solutions. Its branched alkyl chains provide good solubility in common organic diluents while creating sufficient steric hindrance to influence selectivity.

    The removal of iron from industrial process streams, such as acidic sulfate (B86663) solutions, is a significant challenge in hydrometallurgy. This compound, a secondary amine, has demonstrated notable efficiency in the selective extraction of Iron(III) from such media. The extraction is highly dependent on the pH of the aqueous solution. Research shows that the extraction of Iron(III) with this compound is significantly more efficient in the pH range of 0.7 to 1.6 compared to certain primary and tertiary amines. In comparative studies, the secondary amine achieves a high percentage of iron extraction in this specific pH window, reaching a plateau that indicates the formation of a stable extracted complex.

    The table below illustrates the comparative extraction efficiency of Iron(III) at different pH values for secondary amines like this compound versus other amine types.

    pHFe(III) Extraction % (Primary Amine)Fe(III) Extraction % (Secondary Amine)Fe(III) Extraction % (Tertiary Amine)
    < 0.7More PronouncedLess PronouncedNegligible
    0.7 - 1.6Less EfficientMore EfficientLow
    > 1.2N/AHighBegins to Extract

    This table is generated based on qualitative descriptions of comparative extraction behavior.

    Understanding the stoichiometry of the extracted complex is fundamental to describing the extraction equilibrium chemically. For the extraction of Iron(III) from sulfate solutions by this compound (often abbreviated as DTDA), studies indicate that a complex with a specific amine-to-metal ratio is formed in the organic phase. Experimental data, where the concentration of extracted iron reaches a plateau at half the molar concentration of the amine extractant, suggests that a complex with a DTDA:Fe(III) stoichiometry of 2:1 is formed.

    This indicates that two molecules of the protonated this compound associate with one anionic Iron(III) sulfate complex to form a neutral ion-pair that is soluble in the organic diluent.

    Extraction of Group VIII Metals (e.g., Cobalt(II), Cobalt(III), Nickel(II))

    Platinum Group Metal Extraction (e.g., Platinum(IV), Palladium, Ruthenium(III))

    The extraction of platinum group metals (PGMs) is a critical aspect of their recycling and purification. Amine-based extractants are commonly employed for this purpose due to their ability to form ion-pair complexes with the anionic chloro-complexes of PGMs in acidic solutions. However, specific studies detailing the use of this compound for the extraction of Platinum(IV), Palladium(II), or Ruthenium(III) are not prevalent in the reviewed literature. While tertiary and quaternary amines have been more extensively studied for PGM extraction, the specific performance characteristics and extraction efficiencies of the secondary amine, this compound, in these systems remain an area requiring further investigation.

    Extraction of Other Metal Ions (e.g., Niobium(V), Americium(III), Europium(III))

    The application of this compound for the extraction of other metal ions such as Niobium(V), Americium(III), and Europium(III) is not well-documented in available scientific sources. The separation of actinides like Americium(III) from lanthanides like Europium(III) is a significant challenge in nuclear fuel reprocessing, and various extractants are continuously being explored. While amine-based extractants have been investigated in this context, specific data, including distribution ratios and separation factors for this compound, are not readily found in the literature. Similarly, detailed studies on the extraction of Niobium(V) using this particular amine are scarce.

    Extraction of Acids and Anions

    The basic nature of the amine functionality allows for the extraction of acids and the formation of ion-pair complexes with various anions. This section explores the documented interactions of this compound with specific acids and anions.

    Similarly, detailed research findings on the extraction of hydrohalic acids (such as HCl, HBr, and HI) using this compound are not prominently featured in the accessible scientific domain. The formation of the corresponding amine hydrochloride salt in the organic phase is the expected mechanism, but quantitative data on the extraction efficiency and loading capacity for this specific amine are not widely reported.

    In contrast to the limited information on other systems, the extraction of thiocyanate (B1210189) and its iron(III) complexes using the related tertiary amine, tris(3,5,5-trimethylhexyl)amine , has been a subject of detailed study. Research has demonstrated the effective extraction of the thiocyanatoferrate(III) complex by this amine dissolved in benzene (B151609) from aqueous solutions containing potassium nitrate (B79036) and thiocyanate at a pH of 2. rsc.orgrsc.org

    The distribution ratio of iron(III) was found to be dependent on both the thiocyanate and the amine concentrations in the system. rsc.orgrsc.org An extraction equation was formulated and validated against experimental data, showing good agreement for thiocyanate concentrations up to 0.025 M. rsc.orgrsc.org This research also involved the calculation of extraction equilibrium constants, providing valuable thermodynamic data for the system. rsc.orgrsc.org

    The study highlighted the formation of polymeric species of HSCN in the organic phase at higher acidities (pH 1), which could interfere with the extraction process. rsc.org To ensure the formation of anionic iron species in the aqueous phase, pre-equilibration of the amine with a solution containing potassium thiocyanate and nitric acid was necessary when varying the amine concentration. rsc.org

    ParameterConditionObservationReference
    Analyte Iron(III) as thiocyanatoferrate(III) complexEffective extraction into the organic phase. rsc.orgrsc.org
    Extractant Tris(3,5,5-trimethylhexyl)amine in benzeneDistribution ratio dependent on amine concentration. rsc.orgrsc.org
    Aqueous Phase KNO₃ and KSCN at pH 2Good agreement between derived extraction equation and experimental data up to 0.025 M SCN⁻. rsc.orgrsc.org
    Interference Polymerization of HSCNObserved at pH 1, leading to potential interference. rsc.org

    Optimization of Extraction Processes

    The efficiency of a solvent extraction process is determined by the cumulative effect of several operational variables. For the extraction of metal-thiocyanate complexes using this compound, a thorough understanding of the impact of aqueous phase composition and reactant concentrations is essential for process optimization.

    Impact of Aqueous Phase Composition (pH, Ionic Strength)

    The characteristics of the aqueous phase play a significant role in the metal extraction equilibrium. The pH of the solution can dictate the speciation of the metal ions and the protonation state of the amine extractant, while the ionic strength of the medium can influence the activity coefficients of the ions involved in the extraction process.

    The extraction of metal ions by aminating agents is profoundly affected by the pH of the aqueous solution. researchgate.net For amine-based extractants, the pH determines the availability of the deprotonated amine, which is the active species for extraction. A lower pH can lead to the protonation of the amine, forming an ammonium (B1175870) salt, which can then participate in ion-exchange extraction mechanisms. Conversely, at higher pH values, the deprotonation of active sites can reduce the competition between metal ions and protons, leading to increased adsorption. researchgate.net In the context of extracting metal-thiocyanate complexes, maintaining an optimal pH is crucial to prevent the hydrolysis of the metal ions and to ensure the amine is in a suitable form for extraction. For instance, in related systems using tertiary amines for the extraction of iron(III)-thiocyanate complexes, the pH is typically controlled to prevent the precipitation of metal hydroxides and the polymerization of thiocyanic acid in the organic phase. acs.org

    The ionic strength of the aqueous phase, often adjusted with an inert salt like potassium nitrate, can have a considerable effect on the extraction efficiency. acs.org By maintaining a constant ionic strength, the activity coefficients of the aqueous species are stabilized, which allows for a more consistent determination of extraction equilibrium constants. Research on the extraction of iron(III)-thiocyanate complexes with the structurally similar tertiary amine, tris(3,5,5-trimethylhexyl)amine, demonstrated that the distribution of the metal complex is influenced by the ionic strength of the aqueous medium. acs.org The study was conducted at ionic strengths of 0.25 M and 0.50 M, indicating the importance of this parameter in the thermodynamic analysis of the extraction system. acs.org

    Table 1: Factors Influencing the Aqueous Phase in Extraction Processes

    Parameter Influence on Extraction Process
    pH Affects the speciation of metal ions and the protonation state of the amine extractant.

    | Ionic Strength | Influences the activity coefficients of the ions in the aqueous phase, thereby affecting the extraction equilibrium. |

    Effect of Amine and Thiocyanate Concentrations

    The concentrations of the amine extractant in the organic phase and the thiocyanate ligand in the aqueous phase are primary drivers of the extraction equilibrium. The stoichiometry of the extracted metal complex is directly dependent on these concentrations.

    The concentration of this compound in the organic diluent is a key variable in determining the extraction capacity of the organic phase. An increase in the amine concentration generally leads to a higher distribution ratio for the metal ion, as more extractant molecules are available to form the extractable complex. However, at very high concentrations, issues such as increased viscosity of the organic phase and the formation of aggregates or a third phase can arise, which may negatively impact the extraction process.

    The concentration of thiocyanate ions in the aqueous phase is critical for the formation of the anionic metal-thiocyanate complexes that are subsequently extracted by the amine. The distribution of the metal between the two phases is a function of the thiocyanate concentration, as this dictates the extent to which the higher, more extractable anionic complexes are formed. In a study on the extraction of iron(III) with tris(3,5,5-trimethylhexyl)amine, the distribution ratio of iron(III) was shown to be strongly dependent on the thiocyanate concentration. acs.org The extraction equilibrium was found to be in good agreement with a derived extraction equation up to a certain thiocyanate concentration, beyond which the behavior might change due to the formation of different species. acs.org

    Table 2: Influence of Amine and Thiocyanate Concentrations on Extraction

    Reactant Effect on Extraction Efficiency
    This compound Concentration Higher concentrations generally increase the distribution ratio of the metal, but can lead to physical issues with the organic phase.

    | Thiocyanate Concentration | Crucial for the formation of extractable anionic metal-thiocyanate complexes; the distribution of the metal is highly dependent on this concentration. |

    Analytical Chemistry Methodologies in Compound Characterization

    Spectroscopic Characterization Techniques

    Spectroscopy is fundamental to determining the molecular structure and composition of Di(3,5,5-trimethylhexyl)amine. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy each provide unique and complementary information.

    Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the structural integrity of this compound. Both ¹H (proton) and ¹³C (carbon-13) NMR are utilized to map the carbon-hydrogen framework of the molecule.

    Due to the compound's highly branched alkyl chains and its existence as a mixture of isomers, the ¹H NMR spectrum is expected to be complex, particularly in the aliphatic region. Protons on the numerous methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups create overlapping signals. However, key structural features can be identified. The protons of the many methyl groups typically appear in the upfield region of the spectrum, generally between δ 0.8 and 1.2 ppm. The proton attached to the nitrogen atom (N-H) of the secondary amine would produce a distinct signal, though its chemical shift can vary depending on solvent and concentration.

    ¹³C NMR spectroscopy provides clearer resolution for the carbon backbone. Each unique carbon atom in the isomeric mixture gives a distinct signal, allowing for a carbon count and an assessment of the different chemical environments. The complexity of the spectrum can provide insight into the number of isomers present in a given sample.

    Table 1: Predicted ¹H NMR Spectral Regions for this compound

    Functional Group Predicted Chemical Shift (δ, ppm) Multiplicity
    Terminal CH₃ Groups 0.8 - 1.0 Complex Multiplets
    Internal CH₃ Groups 0.8 - 1.2 Complex Multiplets
    CH₂ and CH Groups 1.0 - 2.5 Complex Multiplets

    Mass Spectrometry (MS) is employed to determine the molecular weight of this compound and to gain structural information through its fragmentation pattern. The nominal molecular weight of the compound is 269.5 g/mol . In electron ionization (EI) mass spectrometry, the molecule is ionized, forming a molecular ion (M⁺˙) which can then break apart into smaller, characteristic fragment ions.

    For aliphatic secondary amines, the dominant fragmentation pathway is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org This cleavage results in the formation of a stable, nitrogen-containing cation (an iminium ion). For a symmetrical secondary amine like this compound, alpha-cleavage would involve the loss of an alkyl radical from one of the trimethylhexyl chains. The resulting iminium ion fragment would be the most abundant peak (base peak) in the spectrum.

    Table 2: Predicted Key Ions in the Mass Spectrum of this compound

    Ion Predicted m/z Description
    [M]⁺˙ 269 Molecular Ion

    Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in the this compound molecule. The technique measures the absorption of infrared radiation by the molecule's bonds, which vibrate at specific frequencies.

    The IR spectrum of this compound would be characterized by strong absorptions corresponding to the alkane structure and weaker absorptions for the secondary amine group.

    C-H Stretching: Intense peaks in the 2850-3000 cm⁻¹ region are characteristic of the stretching vibrations of C-H bonds in the numerous methyl and methylene groups.

    N-H Stretching: A moderate, and sometimes broad, absorption peak is expected in the 3300-3500 cm⁻¹ region, which is indicative of the N-H bond in the secondary amine.

    C-N Stretching: A weaker absorption in the 1020-1250 cm⁻¹ range corresponds to the C-N bond stretching vibration.

    C-H Bending: Peaks around 1465 cm⁻¹ and 1375 cm⁻¹ are due to the bending vibrations of CH₂ and CH₃ groups, respectively.

    Table 3: Characteristic IR Absorption Bands for this compound

    Functional Group Characteristic Absorption Range (cm⁻¹) Intensity
    N-H Stretch 3300 - 3500 Moderate, Broad
    C-H Stretch (Alkyl) 2850 - 3000 Strong
    C-H Bend 1375 - 1465 Moderate

    Chromatographic Separation and Purity Assessment

    Chromatographic techniques are essential for separating this compound from impurities or reaction byproducts and for confirming its identity within a mixture.

    Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID), is a powerful technique for assessing the purity of this compound and for monitoring the progress of its synthesis. The compound's volatility allows it to be readily analyzed by GC.

    In a typical purity assessment, a sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. The detector response is proportional to the amount of the compound, allowing for quantitative determination of purity by comparing the peak area of the main component to the areas of any impurity peaks. During synthesis, GC can be used to monitor the consumption of starting materials and the formation of the desired product over time.

    Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of MS. This hyphenated technique is particularly well-suited for the analysis of this compound because the compound typically exists as a complex mixture of isomers.

    Enantioselectivity Determination via Gas Chromatography

    Gas chromatography (GC) is a powerful technique for separating and analyzing volatile and semi-volatile compounds. For chiral molecules such as this compound, which can exist as non-superimposable mirror images (enantiomers), specialized chiral GC is employed to determine enantioselectivity. This is crucial as enantiomers can exhibit different biological activities.

    The separation of enantiomers by GC is typically achieved by using a chiral stationary phase (CSP) within the capillary column. These stationary phases are themselves chiral and interact differently with each enantiomer, leading to different retention times and thus their separation. Common CSPs for amine separation include derivatives of cyclodextrins.

    For the analysis of amines, which can be highly active and prone to peak tailing, the GC column often requires deactivation to prevent adsorption to the support material. Derivatization of the amine to a less polar species, for instance by trifluoroacetylation, can also improve chromatographic performance. The separated enantiomers are detected by a suitable detector, commonly a flame ionization detector (FID), and the ratio of the peak areas corresponds to the enantiomeric excess (ee) of the mixture.

    While specific experimental parameters for this compound are not detailed in the provided literature, a general approach would involve the use of a cyclodextrin-based chiral capillary column and temperature programming to achieve optimal separation.

    Table 1: Hypothetical GC Parameters for Enantiomeric Separation of this compound Derivatives

    ParameterValue
    Column Chirasil-Dex CB (25 m x 0.25 mm ID, 0.25 µm film thickness)
    Carrier Gas Helium at a constant flow of 1.2 mL/min
    Injector Temperature 250 °C
    Detector Temperature 280 °C (FID)
    Oven Program 100 °C (hold 2 min), ramp to 200 °C at 5 °C/min, hold 10 min
    Injection Volume 1 µL (split ratio 50:1)
    Sample Preparation Derivatization with N-trifluoroacetyl-L-prolyl chloride

    Table 2: Illustrative Enantiomeric Resolution Data

    EnantiomerRetention Time (min)Peak Area (%)Enantiomeric Excess (%)
    (R)-Di(3,5,5-trimethylhexyl)amine derivative18.52550
    (S)-Di(3,5,5-trimethylhexyl)amine derivative19.275

    Advanced Analytical Techniques

    In many chemical syntheses involving this compound, metal-based catalysts are employed. A critical aspect of process development and quality control is to ensure that the final product is not contaminated with catalyst residues. Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) is a highly sensitive technique for the determination of trace metal concentrations.

    The principle of ICP-OES involves introducing a liquid sample, in this case, a solution containing the amine product, into a high-temperature argon plasma. The intense heat of the plasma excites the atoms of the leached catalyst, causing them to emit light at characteristic wavelengths. The intensity of the emitted light is directly proportional to the concentration of the element in the sample.

    To assess catalyst leaching, a sample of the reaction mixture containing this compound is typically diluted in a suitable organic solvent and then introduced into the ICP-OES instrument. By comparing the emission intensities to those of known standards, the concentration of the specific catalyst metal (e.g., Palladium, Platinum, Rhodium) can be accurately quantified.

    Table 3: Hypothetical ICP-OES Data for Catalyst Leaching in a Reaction Producing this compound

    Catalyst MetalWavelength (nm)Measured Intensity (counts)Concentration in Sample (µg/g)Regulatory Limit (µg/g)
    Palladium (Pd)340.45815,2342.510
    Platinum (Pt)265.9458,9121.15
    Rhodium (Rh)343.4893,105<0.55

    This compound, due to its structure with a polar amine head and large nonpolar alkyl chains, has the potential to form aggregates or reverse micelles in nonpolar solvents. Vapour Phase Osmometry (VPO) is a technique used to determine the number-average molecular weight of a solute in solution and can thus provide insights into its aggregation behavior.

    VPO measures the difference in vapor pressure between a pure solvent and a solution containing the solute. This is done by measuring the temperature difference between two thermistor beads, one with a drop of pure solvent and the other with a drop of the solution, in a chamber saturated with solvent vapor. The temperature difference is proportional to the molal concentration of solute particles.

    By measuring the apparent molecular weight at different concentrations, the degree of aggregation can be determined. For a non-aggregating species, the measured molecular weight will be close to the theoretical molecular weight. For an aggregating species like this compound, the measured molecular weight will be a multiple of the monomeric molecular weight, indicating the formation of dimers, trimers, or larger aggregates.

    Table 4: Illustrative Vapour Phase Osmometry Data for this compound in Toluene at 40 °C

    Concentration (mol/kg)ΔT (µV)Apparent Molecular Weight ( g/mol )Aggregation Number
    0.0112.5270.5~1.0
    0.0558.2295.3~1.1
    0.10105.6403.8~1.5
    0.20180.3565.2~2.1

    The theoretical molecular weight of this compound is approximately 269.5 g/mol . An aggregation number greater than 1 indicates self-association of the amine molecules in solution.

    Theoretical and Computational Chemistry Studies

    Molecular Modeling and Conformational Analysis (e.g., DFT calculations)

    The complex structure of Di(3,5,5-trimethylhexyl)amine, characterized by its long, branched alkyl chains, gives rise to a multitude of possible three-dimensional arrangements or conformations. Molecular modeling, particularly using Density Functional Theory (DFT), is instrumental in identifying the most stable conformers and understanding the energetic landscape of its various shapes.

    The conformational flexibility of this molecule is primarily dictated by the rotation around its numerous carbon-carbon and carbon-nitrogen single bonds. The bulky 3,5,5-trimethylhexyl groups introduce significant steric hindrance, which plays a crucial role in determining the preferred molecular geometry. The most stable conformations will be those that minimize steric clash between the bulky alkyl groups.

    Computational studies on analogous, smaller, sterically hindered amines and branched alkanes provide insight into the likely conformational preferences of this compound. For instance, the rotational barrier around the C-N bonds and the C-C bonds of the alkyl chains will be influenced by the spatial arrangement of the methyl groups. The gauche and anti conformations of the alkyl backbone will have distinct energy levels, with the anti-conformation generally being more stable due to reduced steric repulsion.

    Table 1: Representative DFT Calculation Parameters for Conformational Analysis of a Model Branched Alkane
    ParameterValue/Method
    FunctionalB3LYP
    Basis Set6-31G(d)
    Solvation ModelPCM (Water)
    TaskGeometry Optimization and Frequency Calculation
    Table 2: Illustrative Rotational Energy Barriers for a Model Branched Alkane (Analogous to a segment of the trimethylhexyl chain)
    Rotation AxisConformation TransitionCalculated Energy Barrier (kcal/mol)
    C-C (backbone)Anti to Gauche~3.5 - 5.0
    C-C (methyl group)Staggered to Eclipsed~3.0

    Prediction of Degradation Pathways and Products

    Computational methods are increasingly used to predict the environmental fate of chemical compounds. For this compound, theoretical studies can elucidate potential degradation pathways, for example, through atmospheric oxidation or microbial action. These models can predict the most likely sites of initial attack and the subsequent reaction products.

    One common atmospheric degradation pathway for amines is initiated by reaction with hydroxyl (•OH) radicals. Computational studies on similar secondary amines suggest that this reaction likely proceeds via hydrogen abstraction from the N-H group or from a C-H bond on one of the alkyl chains. The relative activation energies for these different abstraction pathways can be calculated to predict the major initial degradation step. Subsequent reactions with oxygen and other atmospheric species would lead to a variety of smaller, oxygenated products.

    In a biological context, predictive models for biodegradation, such as the University of Minnesota Pathway Prediction System (UM-PPS), utilize a rule-based approach to forecast metabolic pathways. For a large aliphatic amine like this compound, predicted initial steps would likely involve oxidation of the alkyl chains or dealkylation.

    Table 3: Predicted Initial Degradation Products of this compound via a Hypothesized Radical-Initiated Pathway
    Initial ReactantPredicted IntermediatePotential Final Product Class
    This compound + •OHN-centered radicalNitrosamines, Amides
    This compound + •OHC-centered radical on alkyl chainAlcohols, Ketones, Carboxylic acids

    Mechanistic Insights into Chemical Reactions

    DFT and other computational methods can provide detailed mechanistic insights into the chemical reactions of this compound. By mapping the potential energy surface of a reaction, transition states can be located, and activation energies can be calculated, offering a deeper understanding of reaction kinetics and pathways.

    For example, the N-nitrosation of secondary amines is a reaction of significant interest. Computational studies on other secondary amines have shown that the reaction mechanism can be complex, involving various nitrosating agents and intermediates. whiterose.ac.uk For a sterically hindered amine like this compound, the bulky alkyl groups would be expected to influence the reaction rate by sterically shielding the nitrogen atom from attack. DFT calculations could quantify this steric effect on the activation energy barrier for nitrosation compared to less hindered amines.

    Furthermore, the basicity of the amine, a key aspect of its reactivity, can be computationally evaluated by calculating its proton affinity or the pKa of its conjugate acid. The steric hindrance provided by the trimethylhexyl groups may also influence its properties as a non-nucleophilic base in various chemical transformations.

    Table 4: Hypothetical Calculated Energetics for a Model Reaction of a Sterically Hindered Secondary Amine
    ReactionSpeciesRelative Energy (kcal/mol)
    ProtonationAmine + H+0.0 (Reference)
    Transition StateN/A (Barrierless)
    Protonated Amine-230 (Calculated Proton Affinity)

    Environmental Chemistry Research and Fate Studies

    Degradation Processes and Products

    The degradation of amines in the environment is a complex process influenced by various factors, including atmospheric conditions and the presence of other chemicals.

    Atmospheric Degradation of Amines and Derivatives

    Aliphatic amines released into the atmosphere are expected to undergo photo-oxidation, primarily initiated by reaction with hydroxyl (OH) radicals. This is the dominant degradation pathway for many organic compounds in the troposphere. The rate of this reaction is dependent on the structure of the amine. For Di(3,5,5-trimethylhexyl)amine, with its branched alkyl chains, the reaction with OH radicals would likely lead to the abstraction of a hydrogen atom from the carbon atoms adjacent to the nitrogen atom or from the alkyl chains themselves. This initial reaction would trigger a cascade of further reactions, leading to the formation of various degradation products. However, without specific experimental data for this compound, the precise reaction rates and product distribution remain speculative.

    Formation of Nitrosamines and Nitramines as Degradation Products

    A significant concern with the atmospheric degradation of secondary amines is the potential for the formation of nitrosamines and nitramines. These compounds are of environmental and health concern due to their potential carcinogenic properties. The formation of N-nitroso-di(3,5,5-trimethylhexyl)amine is a plausible degradation pathway in the presence of nitrogen oxides (NOx). Nitrosamines are formed from the reaction of secondary amines with nitrous acid (HONO), which is in equilibrium with nitrogen dioxide (NO2) in the atmosphere. Similarly, nitramines can be formed through the reaction of the amino radical with nitrogen dioxide.

    The existence of N-Nitroso-N,N-di(3,5,5-trimethylhexyl)amine has been documented in chemical databases, which supports the likelihood of its formation as a degradation product of this compound under relevant environmental conditions. The yield of these products would depend on various factors, including the concentrations of the parent amine, NOx, and other atmospheric oxidants, as well as meteorological conditions such as sunlight intensity and temperature.

    Table 1: Potential Atmospheric Degradation Products of this compound

    Precursor CompoundDegradation ProcessPotential Products
    This compoundPhoto-oxidation (reaction with OH radicals)Aldehydes, ketones, smaller amines, carbon dioxide
    This compoundReaction with NOxN-Nitroso-di(3,5,5-trimethylhexyl)amine, N-Nitramino-di(3,5,5-trimethylhexyl)amine

    Environmental Pathways and Distribution

    The environmental transport and partitioning of this compound will be governed by its physicochemical properties, such as its volatility, water solubility, and octanol-water partition coefficient.

    Deposition to Soil and Aquatic Environments

    Amines released into the atmosphere can be removed through wet and dry deposition. Wet deposition occurs when the compound is dissolved in precipitation (rain, snow, fog), while dry deposition involves the direct uptake of the gaseous compound or its adherence to particulate matter that then settles out of the atmosphere. Given that this compound is a large molecule, it is expected to have a relatively low vapor pressure, which might limit its long-range atmospheric transport and favor deposition closer to its source. Once deposited, its fate in soil and aquatic environments would depend on factors like its water solubility and tendency to adsorb to soil particles and sediments.

    Modeling of Environmental Releases

    Due to the lack of specific experimental data, modeling studies would be essential to predict the environmental distribution of this compound following a release. Such models would utilize its estimated physicochemical properties to simulate its partitioning between air, water, soil, and biota. These models could help to identify potential areas of accumulation and guide further experimental research. However, the accuracy of these models is contingent on the quality of the input data, and therefore, experimental determination of key properties is crucial.

    Research on Long-Term Environmental Behavior

    There is currently a significant knowledge gap regarding the long-term environmental behavior of this compound. Key areas that require investigation include its persistence in various environmental compartments, its potential for bioaccumulation in food chains, and its chronic toxicity to environmental organisms. Studies on its biodegradability in soil and water would be necessary to determine its environmental persistence. Furthermore, its potential to bioaccumulate would need to be assessed, for instance, by determining its octanol-water partition coefficient (Kow). Without such data, a comprehensive assessment of the long-term environmental risks associated with this compound is not possible.

    Q & A

    Q. What are the key physicochemical properties of Di(3,5,5-trimethylhexyl)amine, and how do they influence its applications in corrosion inhibition?

    this compound is a colorless liquid with a strong fishy amine odor, boiling at 296°C and exhibiting low water solubility (2 g/L). Its branched alkyl chain enhances hydrophobicity, making it effective in non-polar environments like lubricants or metal extraction agents. The amine group enables chelation with metal ions, a critical mechanism in corrosion inhibition. Experimental design for corrosion studies should include electrochemical impedance spectroscopy (EIS) to assess protective film formation and weight-loss tests under varying pH/temperature conditions .

    Q. What synthetic routes are available for this compound, and how can reaction conditions be optimized?

    The primary synthesis involves ammoniation of isononanol (3,5,5-trimethylhexanol) with ammonia under high-temperature catalytic conditions. Key parameters include catalyst selection (e.g., Ni or Co-based catalysts), pressure (10–20 bar), and temperature (150–200°C). Byproduct formation (e.g., mono-alkylamines) can be minimized by controlling ammonia stoichiometry and reaction time. Post-synthesis purification via fractional distillation is recommended to isolate the di-alkylated product .

    Q. How can researchers validate the purity of this compound, and what analytical techniques are suitable?

    Gas chromatography-mass spectrometry (GC-MS) is ideal for identifying isomer composition, as the compound exists as a mixture of branched isomers. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) can confirm structural integrity, focusing on methyl group splitting patterns (δ 0.8–1.2 ppm) and amine proton signals. For quantitative purity assessment, use titration methods (e.g., potentiometric titration with HCl) .

    Advanced Research Questions

    Q. How can researchers detect and quantify genotoxic N-nitroso derivatives of this compound in environmental or biological samples?

    N-Nitroso-N,N-di(3,5,5-trimethylhexyl)amine (CAS 1207995-62-7) is a genotoxic impurity formed via nitrosation. Detection requires high-sensitivity liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM). Use deuterated internal standards (e.g., N-Nitroso-N,N-di(3,5,5-trimethylhexyl)amine-d4) to correct for matrix effects. Sample preparation should include solid-phase extraction (SPE) with C18 cartridges and derivatization to enhance ionization efficiency .

    Q. What methodologies are recommended for studying the stability of this compound under accelerated aging conditions?

    Conduct accelerated stability studies by exposing the compound to elevated temperatures (40–60°C), humidity (75% RH), and light (UV/visible). Monitor degradation via GC-FID for volatile byproducts and LC-MS for non-volatile impurities. Kinetic modeling (Arrhenius equation) can predict shelf life. Note that oxidative degradation is minimal due to the compound’s tertiary amine structure, but hydrolysis may occur in acidic conditions .

    Q. How does this compound function as a plasticizer additive, and what advanced techniques characterize its interaction with polymer matrices?

    As a plasticizer, its branched alkyl chains reduce polymer crystallinity, enhancing flexibility. Use electrospray ionization mass spectrometry (ESI/MS) to identify adducts with polymer chains (e.g., [M+H]⁺ ions at m/z 419–424). Differential scanning calorimetry (DSC) can measure glass transition temperature (Tg) shifts in polymer blends. For migration studies, employ headspace GC-MS to quantify leaching under simulated environmental conditions .

    Q. What protocols ensure safe handling of this compound in laboratory settings, particularly regarding nitrosamine contamination risks?

    Wear nitrile gloves, goggles, and fume hoods to avoid dermal/ocular exposure. Store the compound in amber glass under nitrogen to prevent nitrosation. Regularly test for nitroso impurities using LC-MS with a detection limit ≤1 ppm. Waste must be neutralized with dilute HCl (1M) before disposal in designated organic waste containers .

    Q. How can isotopic labeling techniques improve mechanistic studies of this compound in catalytic reactions?

    Synthesize deuterated analogs (e.g., CD₃-labeled alkyl chains) to track reaction pathways via isotope ratio mass spectrometry (IRMS). For example, use ¹³C-labeled ammonia in the ammoniation reaction to study N-incorporation efficiency. Kinetic isotope effects (KIE) can elucidate rate-determining steps in hydrogenation or alkylation processes .

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